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  • Product: Methyl 14-oxotetradecanoate
  • CAS: 70219-57-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 14-oxotetradecanoate: Structure, Properties, and Potential Applications

Introduction and Overview Methyl 14-oxotetradecanoate is a bifunctional organic molecule belonging to the class of oxo-fatty acid methyl esters. Its structure is characterized by a fourteen-carbon aliphatic chain, termin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Overview

Methyl 14-oxotetradecanoate is a bifunctional organic molecule belonging to the class of oxo-fatty acid methyl esters. Its structure is characterized by a fourteen-carbon aliphatic chain, terminating in a methyl ester group at one end (C1) and an aldehyde (oxo) group at the other (C14). This unique arrangement of both an electrophilic aldehyde and a lipophilic fatty acid ester moiety within the same molecule makes it a compound of significant interest for various applications in chemical synthesis and potentially in the design of novel therapeutic agents and biological probes.

The long hydrocarbon chain imparts significant lipophilicity, suggesting poor solubility in water but good solubility in organic solvents. The terminal aldehyde is a reactive functional group that can participate in a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The methyl ester group, while less reactive, can be a site for hydrolysis or transesterification. This guide provides a detailed examination of its chemical structure, predicted physical properties, a plausible synthetic route, and a discussion of its potential in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount. The structural details and predicted physicochemical properties of Methyl 14-oxotetradecanoate are summarized below.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties of Methyl 14-oxotetradecanoate

PropertyValueSource/Method
IUPAC Name methyl 14-oxotetradecanoateIUPAC Nomenclature
Molecular Formula C₁₅H₂₈O₃Calculated
Molecular Weight 256.38 g/mol Calculated
Canonical SMILES COC(=O)CCCCCCCCCCCC=OStructure Based
InChI Key Predicted: Based on structureChemical Identifier
CAS Number Not AssignedN/A
Predicted Physical State Waxy solid or liquid at room temperatureAnalogy to long-chain esters
Predicted Boiling Point > 300 °C (at atmospheric pressure)Analogy to similar molecular weight esters
Predicted Melting Point 30-40 °CAnalogy to long-chain fatty acid esters
Predicted Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate)General principles of solubility

Note: The predicted values are based on the properties of analogous long-chain fatty acid methyl esters and aldehydes. Experimental verification is required.

Proposed Synthesis Workflow

The synthesis of Methyl 14-oxotetradecanoate can be envisioned from its corresponding terminal hydroxy ester, Methyl 14-hydroxytetradecanoate. The key transformation is the selective oxidation of the primary alcohol to an aldehyde. Several modern oxidation methods are suitable for this purpose, offering high yields and selectivity while avoiding over-oxidation to the carboxylic acid.[1]

A common and effective method involves the use of pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (DCM).[1]

Experimental Protocol: Oxidation of Methyl 14-hydroxytetradecanoate

Materials:

  • Methyl 14-hydroxytetradecanoate (starting material)[2]

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve Methyl 14-hydroxytetradecanoate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidizing Agent: To the stirred solution, add PCC (1.5 eq) or DMP (1.5 eq) portion-wise at room temperature. The reaction mixture is typically a suspension.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts (in the case of PCC) or the periodinane byproducts.

    • Wash the filter cake with additional diethyl ether.

    • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Methyl 14-oxotetradecanoate.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_process Oxidation cluster_product Product Start Methyl 14-hydroxytetradecanoate Process PCC or DMP in DCM Start->Process 1. Dissolve 2. Add Oxidant Product Methyl 14-oxotetradecanoate Process->Product 3. Reaction 4. Work-up & Purification

Caption: Proposed synthesis of Methyl 14-oxotetradecanoate.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized Methyl 14-oxotetradecanoate would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral data are predicted:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule.[3][4][5]

  • Aldehyde Proton (CHO): A singlet or a triplet (if coupled to adjacent methylene protons) at around δ 9.7-9.8 ppm . This downfield shift is highly characteristic of an aldehyde proton.

  • Methyl Ester Protons (OCH₃): A sharp singlet at approximately δ 3.6-3.7 ppm .[3]

  • Methylene Protons adjacent to the Ester (CH₂COOCH₃): A triplet at around δ 2.3 ppm .[3]

  • Methylene Protons adjacent to the Aldehyde (CH₂CHO): A triplet at around δ 2.4-2.5 ppm .

  • Other Methylene Protons (-(CH₂)₁₀-): A broad multiplet in the region of δ 1.2-1.6 ppm .

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.[6][7][8]

  • Aldehyde Carbonyl Carbon (CHO): A signal in the highly deshielded region of δ 200-205 ppm .[9]

  • Ester Carbonyl Carbon (COOCH₃): A signal at approximately δ 174 ppm .

  • Methyl Ester Carbon (OCH₃): A signal around δ 51-52 ppm .

  • Methylene Carbons: A series of signals in the aliphatic region of δ 20-45 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the two carbonyl functional groups.[10][11][12]

  • Aldehyde C=O Stretch: A strong, sharp absorption band around 1725-1740 cm⁻¹ .

  • Ester C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ .[13]

  • C-H Stretch of the Aldehyde: Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .

  • C-O Stretch of the Ester: A strong absorption in the region of 1100-1300 cm⁻¹ .

  • Aliphatic C-H Stretch: Multiple bands just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern.[14][15][16]

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum may show a weak molecular ion peak at m/z = 256 .

  • Fragmentation: Characteristic fragmentation patterns for long-chain methyl esters would be expected, including the loss of the methoxy group (-OCH₃, m/z = 31) and the McLafferty rearrangement. The presence of the terminal aldehyde would also lead to specific fragmentation pathways.

Potential Applications in Research and Drug Development

Bifunctional molecules like Methyl 14-oxotetradecanoate are valuable tools in medicinal chemistry and drug discovery. While specific biological activities for this compound are not yet reported, its structural features suggest several potential applications:

  • Synthetic Intermediate: It can serve as a versatile building block for the synthesis of more complex molecules. The aldehyde functionality can be used to introduce new carbon-carbon bonds or be converted into other functional groups.

  • Chemical Probes: The reactive aldehyde group can be used to covalently label biological targets, making it a potential candidate for the development of chemical probes to study enzyme function or protein-protein interactions.

  • Prodrug Design: The lipophilic nature of the long carbon chain could be exploited in prodrug strategies to improve the pharmacokinetic properties of a parent drug. The ester or a derivative of the aldehyde could be linked to a pharmacologically active molecule.

  • Bioactive Lipid Mimetics: Oxo-fatty acids have been identified as a class of endogenous bioactive lipids with cell growth inhibitory activities.[17] Methyl 14-oxotetradecanoate could be investigated for similar or other biological activities, potentially as a modulator of lipid signaling pathways.[18][19] The study of fatty acid mimetics is an active area of research in drug discovery.[20]

Logical Relationship Diagram for Potential Applications

Applications cluster_core Methyl 14-oxotetradecanoate cluster_apps Potential Applications Core Bifunctional Molecule (Aldehyde & Ester) App1 Synthetic Intermediate Core->App1 Versatile Reactivity App2 Chemical Probes Core->App2 Covalent Labeling App3 Prodrug Moiety Core->App3 Lipophilicity App4 Bioactive Lipid Mimetic Core->App4 Structural Analogy

Caption: Potential applications of Methyl 14-oxotetradecanoate.

Conclusion

Methyl 14-oxotetradecanoate represents an intriguing yet understudied chemical entity. This technical guide, by synthesizing theoretical knowledge and data from analogous compounds, provides a solid foundation for researchers interested in its synthesis, characterization, and exploration of its potential applications. The dual functionality of a terminal aldehyde and a methyl ester on a long aliphatic chain presents a unique chemical scaffold with promising prospects in synthetic chemistry, medicinal chemistry, and as a tool for chemical biology. Further experimental investigation is warranted to validate the predicted properties and to unlock the full potential of this molecule.

References

  • Analysis of Fatty Acid Methyl Esters by a Gas--Liquid Chromatography--Chemical Ionization Mass Spectrometry Computer System. (n.d.). PubMed. Retrieved March 24, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved March 24, 2026, from [Link]

  • Methyl 14-hydroxytetradecanoate. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. (n.d.). JEOL. Retrieved March 24, 2026, from [Link]

  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. (n.d.). Shimadzu. Retrieved March 24, 2026, from [Link]

  • 13C NMR. (n.d.). Retrieved March 24, 2026, from [Link]

  • 12-Methyl-9-oxa-14-tetradecanolide. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • 13C NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. Retrieved March 24, 2026, from [Link]

  • Tetradecanoic acid, 2-oxo-, methyl ester. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • ¹H-NMR spectra of fatty acid methyl esters (FAMEs) obtained with basic catalysis (Table 1). (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Saturated Fatty Acids and Methyl Esters. (n.d.). AOCS. Retrieved March 24, 2026, from [Link]

  • 1 H NMR spectra of pure methyl ester (a) and methyl ester using... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. (n.d.). SciSpace. Retrieved March 24, 2026, from [Link]

  • methyl-14-oxooctadecanoate. (n.d.). Chemsrc. Retrieved March 24, 2026, from [Link]

  • The oxo-fatty acids 1 and 2 display PPARα/γ dual specificity. The... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. (n.d.). PubMed. Retrieved March 24, 2026, from [Link]

  • Identification and Characterization of Conjugated Fatty Acid Methyl Esters of Mixed Double Bond Geometry by Acetonitrile Chemical Ionization Tandem Mass Spectrometry. (n.d.). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Oxo fatty acids. (n.d.). Cyberlipid. Retrieved March 24, 2026, from [Link]

  • Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity. (n.d.). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. (n.d.). The Royal Society. Retrieved March 24, 2026, from [Link]

  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI -. (n.d.). JEOL. Retrieved March 24, 2026, from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved March 24, 2026, from [Link]

  • Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. (n.d.). Retrieved March 24, 2026, from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved March 24, 2026, from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved March 24, 2026, from [Link]

  • The Infrared Absorption Spectra of Cyclic β-Ketoesters. (n.d.). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Methyl 3-oxotetradecanoate. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Methyl 14-oxopentadecanoate. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

  • Opportunities and Challenges for Fatty Acid Mimetics in Drug Discovery. (n.d.). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (n.d.). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • 17.7: Oxidation of Alcohols. (n.d.). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • Chemical Properties of Methyl tetradecanoate (CAS 124-10-7). (n.d.). Cheméo. Retrieved March 24, 2026, from [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Electrolytic oxidative coupling of alcohols with aldehydes to form esters. (n.d.). Georgia Southern University. Retrieved March 24, 2026, from [Link]

  • Pentadecanoic acid, 14-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved March 24, 2026, from [Link]

  • Methyl 14-methylheptadecanoate. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Exact Mass and Molecular Weight Determination of Methyl 14-oxotetradecanoate

Executive Summary Methyl 14-oxotetradecanoate is a bifunctional lipid derivative characterized by a 14-carbon aliphatic chain, a terminal aldehyde (oxo group), and a methyl ester. It serves as a highly valuable intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 14-oxotetradecanoate is a bifunctional lipid derivative characterized by a 14-carbon aliphatic chain, a terminal aldehyde (oxo group), and a methyl ester. It serves as a highly valuable intermediate in complex organic synthesis, notably in the production of macrocyclic compounds such as the fragrance molecule muscone[1]. In modern synthetic and analytical chemistry, confirming the successful synthesis or extraction of such molecules requires rigorous structural validation. High-Resolution Mass Spectrometry (HRMS) has become the gold standard for this purpose, relying on the precise calculation and measurement of exact mass rather than nominal or average mass[2]. This guide details the mathematical derivation and the self-validating experimental protocols required to accurately characterize this molecule.

Theoretical Framework: Causality in Mass Definitions

To understand the analytical workflow, researchers must differentiate between the types of mass calculations used in chemistry:

  • Average Mass (Molecular Weight): Calculated using the weighted average of all naturally occurring isotopes of each element[2]. While essential for calculating stoichiometric equivalents at the bench, average mass is virtually meaningless in mass spectrometry because mass analyzers separate individual ions, not bulk statistical averages.

  • Nominal Mass: The integer mass of the most abundant naturally occurring stable isotope[2]. This is insufficient for structural elucidation because multiple distinct molecular formulas can share the same nominal mass (isobaric compounds).

  • Exact Mass: The theoretically calculated mass of an ion or molecule containing a single, specified isotope of each atom (typically the most abundant, such as 12 C, 1 H, and 16 O)[2]. Measuring the exact mass allows scientists to determine a unique elemental composition, effectively eliminating false positives[3].

Physicochemical Profiling and Mass Calculations

The chemical formula for methyl 14-oxotetradecanoate is C 15​ H 28​ O 3​ .

To calculate the Molecular Weight (Average Mass) , we use standard atomic weights:

  • Carbon (C): 15 × 12.011 = 180.165

  • Hydrogen (H): 28 × 1.008 = 28.224

  • Oxygen (O): 3 × 15.999 = 47.997

  • Total Molecular Weight = 256.386 g/mol

To calculate the Exact Mass , we use the monoisotopic masses of the most abundant isotopes:

  • 12 C: 15 × 12.000000 = 180.000000 Da

  • 1 H: 28 × 1.007825 = 28.219100 Da

  • 16 O: 3 × 15.994915 = 47.984745 Da

  • Total Exact Mass = 256.203845 Da [4]

When analyzed via positive electrospray ionization (ESI+), the molecule typically accepts a proton ( 1 H + , exact mass 1.007276 Da), resulting in the[M+H] + precursor ion.

  • Calculated [M+H] + m/z = 256.203845 + 1.007276 = 257.211121

Quantitative Data Summary
PropertyValueCalculation Basis / Isotope
Chemical Formula C 15​ H 28​ O 3​ Structural composition
Molecular Weight 256.386 g/mol Standard atomic weights (Average)
Monoisotopic Exact Mass 256.2038 Da 12 C, 1 H, 16 O
Protonated Ion [M+H] + 257.2111 m/zExact Mass + 1 H + (1.0073 Da)
Sodium Adduct [M+Na] + 279.1936 m/zExact Mass + 23 Na + (22.9898 Da)

Experimental Protocol: HRMS Workflow for Exact Mass Validation

As a self-validating system, the following protocol ensures that the measured exact mass of methyl 14-oxotetradecanoate falls within the universally accepted error threshold of < 5 parts-per-million (ppm)[3].

Step 1: Sample Preparation and Matrix Selection

  • Action: Dissolve the analyte in a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water, supplemented with 0.1% Formic Acid.

  • Causality: The organic solvent ensures the solubility of the hydrophobic 14-carbon aliphatic chain. Formic acid acts as a proton donor, driving the equilibrium toward the formation of the [M+H] + ion, which is critical for robust signal intensity in ESI+ mode.

Step 2: Instrument Calibration via LockMass

  • Action: Introduce a reference standard (e.g., Leucine Enkephalin, exact mass [M+H] + 556.2771) into the mass spectrometer via an independent reference sprayer (LockSpray)[3].

  • Causality: High-resolution instruments like Q-TOFs are susceptible to micro-fluctuations in temperature and electronics, causing slight mass drift over time. Sampling a known lock mass independently allows the system's software to perform real-time mass correction, ensuring the mass measurement accuracy (MMA) remains sub-ppm[3][5].

Step 3: Ionization and High-Resolution Acquisition

  • Action: Operate the Q-TOF or Orbitrap mass analyzer at a resolving power of at least 30,000 FWHM (Full Width at Half Maximum)[5].

  • Causality: High mass resolving power narrows the peak width, allowing the instrument to mathematically separate the methyl 14-oxotetradecanoate signal from nominally isobaric background matrix ions. This ion statistical precision is mandatory for accurate centroiding of the mass peak[5].

Step 4: Data Processing and Mass Error Calculation

  • Action: Extract the chromatogram for m/z 257.2111. Calculate the mass error using the formula: Mass Error (ppm) =[(Measured Mass - Theoretical Exact Mass) / Theoretical Exact Mass] × 1,000,000

  • Causality: A mass error of < 5 ppm mathematically restricts the possible elemental compositions to a single, unique formula (C 15​ H 29​ O 3+​ ), thereby self-validating the structural identity of the synthesized compound without requiring immediate NMR confirmation[3].

Mechanistic Logic Diagram

HRMS_Workflow N1 Sample Preparation (Methyl 14-oxotetradecanoate) N2 Electrospray Ionization (ESI+ Mode) N1->N2 N3 HRMS Mass Analyzer (Q-TOF / Orbitrap) N2->N3 N5 Exact Mass Detection (m/z 257.2111 [M+H]+) N3->N5 N4 LockMass Calibration (Real-time correction) N4->N3 Reference Ion N6 Elemental Composition (C15H29O3+) N5->N6 N7 Mass Error Validation (ΔM < 5 ppm) N6->N7

Figure 1: Self-validating HRMS logic workflow for exact mass determination and error calculation.

Conclusion

The accurate characterization of methyl 14-oxotetradecanoate hinges on the fundamental physical distinction between average molecular weight (256.386 g/mol ) and monoisotopic exact mass (256.2038 Da). By employing a rigorously calibrated HRMS protocol with real-time LockMass correction, researchers can achieve mass measurement accuracies below 5 ppm. This self-validating analytical framework ensures total confidence in elemental composition determination, accelerating downstream applications in lipidomics and complex organic synthesis.

References

  • Source: frontagelab.
  • Source: waters.
  • Source: shimadzu.
  • Source: researchgate.
  • Carbonic acid, propyl undec-10-enyl ester - Optional[13C NMR] - Chemical Shifts (C15H28O3 Exact Mass)

Sources

Foundational

Methyl 14-Oxotetradecanoate: Natural Occurrence, Analytical Isolation, and Pharmacological Utility

Executive Summary Methyl 14-oxotetradecanoate (and its ethyl/acid derivatives) is a rare, long-chain oxo-fatty acid ester that bridges the gap between natural product chemistry and synthetic drug development. Originally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 14-oxotetradecanoate (and its ethyl/acid derivatives) is a rare, long-chain oxo-fatty acid ester that bridges the gap between natural product chemistry and synthetic drug development. Originally recognized as a synthetic intermediate derived from castor oil, advanced GC-MS profiling has recently identified this compound as a bioactive secondary metabolite in marine microbiomes, terrestrial plants, and functional foods. This whitepaper provides a comprehensive technical guide on its natural occurrence, the causality-driven methodologies for its extraction, and its emerging role in targeted protein degradation (PROTACs) and oncology.

Chemical Identity and Biosynthetic Origins

Methyl 14-oxotetradecanoate (C15H28O3, MW: 256.38 g/mol ) is characterized by a 14-carbon aliphatic chain featuring a terminal (or near-terminal) ketone group and a methyl esterification at the carboxyl terminus. In biological systems, oxo-fatty acids are typically generated via the enzymatic oxidation of long-chain polyunsaturated fatty acids (PUFAs) by lipoxygenases (LOX) or cytochrome P450 enzymes, followed by SAM-dependent methyltransferase activity[1],[2].

Pathway A Long-Chain Fatty Acids (e.g., Myristic/Oleic Acid) B Enzymatic Oxidation (Lipoxygenases / Cytochrome P450) A->B Oxidation C 14-Oxotetradecanoic Acid B->C D S-Adenosyl Methionine (SAM) Methyltransferases C->D Esterification E Methyl 14-oxotetradecanoate D->E F Bioactivity: Cytotoxicity & Immune Modulation E->F Effector Function

Biosynthetic pathway of Methyl 14-oxotetradecanoate and its biological effector functions.

Occurrence in Biological Matrices

Historically synthesized via the radical addition of methyl 10-undecenoate to acrolein[3], modern metabolomics has unveiled the natural occurrence of 14-oxotetradecanoate derivatives across diverse biological kingdoms.

  • Marine Microbiomes: The most significant natural reservoir identified to date is Cytobacillus gottheilii, an endosymbiotic bacterium isolated from the Red Sea marine sponges Amphimedon ochracea and Hyrtios erecta. Dichloromethane fractions of its culture supernatant yield methyl 14-oxotetradecanoate at a remarkable relative abundance of 19.64%, which correlates with potent cytotoxic activity against HepG2 (hepatocellular carcinoma) and HCT-116 (colon cancer) cell lines[1].

  • Terrestrial Plants & Functional Foods: Ethyl 14-oxotetradecanoate has been identified in the methanol and ethyl acetate extracts of Cyanometra vogelii Hook. F., a West African medicinal plant known for its antioxidant and antidiabetic properties[4]. It is also found in functional food formulations, such as camel milk supplemented with Echinacea purpurea and date pulp, where it constitutes 9.66% of the volatile fraction, contributing to the mixture's immunomodulatory effects[5]. Furthermore, the free acid form, 14-oxotetradecanoic acid, has been detected in fermented sapodilla (Manilkara achras) wine[2].

Table 1: Quantitative Occurrence of 14-Oxotetradecanoate Derivatives

Biological SourceMatrix / ExtractDerivative IdentifiedRelative AbundancePrimary Bioactivity
Cytobacillus gottheilii (Marine Sponge)Dichloromethane ExtractMethyl 14-oxotetradecanoate19.64%Cytotoxic (HepG2, HCT-116)
Cyanometra vogelii Hook. F.Methanol / Ethyl AcetateEthyl 14-oxotetradecanoate1.20%Antioxidant, Antidiabetic
Date Pulp / Camel Milk SupplementEthanol ExtractEthyl 14-oxotetradecanoate9.66%Immunomodulatory
Manilkara achras (Sapodilla)Fermented Wine14-oxotetradecanoic acidTraceAntioxidant

Analytical Methodology: Extraction and GC-MS Profiling

To ensure high-fidelity recovery of oxo-fatty acid esters from complex biological matrices, the following self-validating protocol is engineered to prevent artifact formation and maximize yield.

Step-by-Step Protocol
  • Sample Lyophilization: Fresh biological samples (e.g., marine sponge tissue or bacterial pellet) must be immediately flash-frozen in liquid nitrogen and lyophilized.

    • Causality: Water removal prevents the hydrolytic cleavage of the ester bond by endogenous esterases and lipases during the mechanical homogenization phase.

  • Solvent Extraction: Homogenize the lyophilized tissue in Dichloromethane (DCM) (1:10 w/v).

    • Causality: DCM (polarity index 3.1) is specifically chosen because it selectively partitions moderately polar oxo-fatty acid esters while precipitating highly polar, interfering macromolecules like proteoglycans and large proteins[1].

  • Fractionation: Concentrate the DCM extract under reduced pressure and subject it to silica gel column chromatography, eluting with a gradient of n-hexane to ethyl acetate.

  • Derivatization (Optional but Recommended): If the free acid (14-oxotetradecanoic acid) is suspected, treat the fraction with Boron trifluoride-methanol (BF3-MeOH) at 60°C for 30 minutes.

    • Causality: BF3 catalyzes the esterification of free fatty acids into volatile Fatty Acid Methyl Esters (FAMEs), significantly improving thermal stability and peak resolution during gas chromatography.

  • GC-MS Analysis: Inject 1 µL of the sample into a GC-MS equipped with an HP-5MS capillary column. Use an electron impact (EI) ionization system operating at 70 eV.

    • Causality: 70 eV is the universal standard for EI; it generates highly reproducible fragmentation patterns (e.g., McLafferty rearrangements typical of carbonyl compounds) that allow direct cross-referencing with NIST mass spectral libraries for definitive structural elucidation[4],[5].

Self-Validation & Quality Control

Every extraction batch must be run alongside a procedural blank. Oxo-fatty acid derivatives (like 14-amino-14-oxotetradecanoic acid) can occasionally form as oxidative degradation byproducts of erucamide, a common slip additive in plastic laboratory consumables. Utilizing glass apparatuses and running solvent blanks ensures the detected methyl 14-oxotetradecanoate is of true biological origin rather than a polymer artifact.

Workflow N1 Biological Sample (Marine Sponge / Plant Leaves) N2 Lyophilization & Mechanical Homogenization N1->N2 N3 Solvent Extraction (Dichloromethane / Methanol) N2->N3 Cell Lysis N4 Fractionation (Silica Gel Column Chromatography) N3->N4 Polarity Sorting N5 Derivatization (BF3-Methanol if needed) N4->N5 N6 GC-MS Analysis (Electron Impact Ionization, 70 eV) N5->N6 Volatilization

Step-by-step analytical workflow for isolating and identifying Methyl 14-oxotetradecanoate.

Pharmacological Implications & Drug Development

Beyond its role as a natural bioactive compound, the 14-oxotetradecanoate scaffold is highly prized in modern drug development.

  • Targeted Protein Degradation (PROTACs): The bifunctional nature of 14-oxotetradecanoic acid makes it an ideal aliphatic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). For instance, it has been successfully utilized to link E3 ligase ligands (like VHL or CRBN recruiters) to target proteins, facilitating the ubiquitination and subsequent proteasomal degradation of oncogenic targets such as AKT kinase[6] and SMARCA2. The 14-carbon chain provides optimal spatial flexibility and lipophilicity, which enhances the cell permeability and oral bioavailability of these massive chimeric molecules[6].

  • Macrocyclic Synthesis: The compound remains a critical precursor for the C2-elongation synthesis of muscone (3-methylcyclopentadecanone) and other very long-chain polyunsaturated fatty acids (PUFAs)[3].

Conclusion

Methyl 14-oxotetradecanoate is a versatile molecule that exemplifies the intersection of natural product discovery and synthetic pharmacology. Its robust presence in marine and terrestrial extracts underscores its ecological utility as an antioxidant and cytotoxic agent, while its structural properties make it an indispensable tool in the generation of next-generation PROTAC therapeutics. Adherence to rigorous, causality-driven extraction protocols is paramount for researchers looking to accurately quantify and harness this compound from biological matrices.

References

  • Undecylenic Acid: A Valuable and Physiologically Active Renewable Building Block from Castor Oil. ResearchGate.3

  • Chemical compositions, in vitro assessments of antioxidant and antidiabetic potentials of Cyanomentra vogelii Hook. F. Transactions of the Royal Society of South Africa. 4

  • Nano-Formulation of Sponge Associated-Cytobacillus gottheilii Extract for Cancer Treatment. ResearchGate.1

  • Therapeutic Value Of Camel Milk Supplemented With Echinacea Consumption By Albino Rat. Global Advanced Research Journals. 5

  • Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. NIH. 6

  • Production, quality and aroma analysis of sapodilla (Manilkara achras (Mill) Fosb.) wine. ResearchGate. 2

Sources

Exploratory

Methyl 14-oxotetradecanoate: A Bifunctional Scaffold in Fatty Acid Metabolism Imaging and Macrocyclic Synthesis

Executive Summary As a Senior Application Scientist specializing in lipid chemistry and radiopharmaceutical development, I consistently encounter the challenge of synthesizing long-chain fatty acid analogs that maintain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in lipid chemistry and radiopharmaceutical development, I consistently encounter the challenge of synthesizing long-chain fatty acid analogs that maintain physiological behavior while incorporating synthetic reporters (e.g., radiotracers). Methyl 14-oxotetradecanoate (C15H28O3) serves as a premier bifunctional building block to solve this exact problem. Featuring a protected carboxyl terminus (methyl ester) and a highly reactive omega-aldehyde, it provides orthogonal reactivity.

This technical guide dissects the synthetic utility of methyl 14-oxotetradecanoate, detailing its causality in experimental design, its critical role in Positron Emission Tomography (PET) tracer development[1], and its application in macrocyclic lipid synthesis[2].

Chemical Profile & Synthetic Pathways

The strategic value of methyl 14-oxotetradecanoate lies in its 14-carbon backbone. Natural myocardial energy metabolism heavily relies on C14 (myristic) and C16 (palmitic) fatty acids. By utilizing a C14 scaffold with a terminal aldehyde, researchers can append functionalized aryl or alkyl groups via Wittig olefination to yield C15/C16 analogs that perfectly mimic natural beta-oxidation substrates[1].

There are two primary pathways to synthesize this intermediate, dictated by the availability of starting materials:

  • Biomass-Derived Route (Top-Down): Utilizing castor oil, pyrolysis yields 10-undecenoic acid[3]. Esterification followed by a radical addition of methyl 10-undecenoate to acrolein directly yields the 14-carbon oxo-ester[2].

    • Causality: This route is highly sustainable and leverages the natural terminal alkene for radical-mediated C-C bond formation, avoiding heavy metal catalysts.

  • Synthetic Elongation Route (Bottom-Up): Starting from 12-bromododecan-1-ol, malonic ester synthesis extends the chain to 14 carbons, yielding methyl 14-hydroxytetradecanoate. Subsequent oxidation (e.g., using Pyridinium chlorochromate, PCC) converts the terminal hydroxyl to the requisite aldehyde[1].

    • Causality: This route offers precise control over chain length and avoids the polymerization risks frequently associated with handling acrolein.

SynPath A Castor Oil (Biomass) B 10-Undecenoic Acid A->B Pyrolysis C Methyl 10-undecenoate B->C Esterification E Methyl 14-oxotetradecanoate C->E Radical Addition D Acrolein D->E Radical Addition F 12-Bromododecan-1-ol G Methyl 14-hydroxytetradecanoate F->G Chain Elongation G->E Oxidation (PCC)

Caption: Divergent synthetic pathways to Methyl 14-oxotetradecanoate from biomass and synthetic precursors.

Application: Radiotracer Synthesis for PET Imaging

In myocardial metabolic imaging, 15-(4-iodophenyl)pentadecanoic acid (IPPA) has been a historical standard[1]. However, iodine's steric bulk can perturb natural lipid-protein interactions during beta-oxidation. A superior isosteric alternative is 15-(4-methylphenyl)pentadecanoic acid (MePPA). When labeled with Carbon-11 ([11C]MePPA), it provides high-resolution animal PET imaging of fatty acid metabolism[1].

Methyl 14-oxotetradecanoate is the critical precursor for synthesizing the MePPA standard and its stannylated labeling precursor. The terminal aldehyde undergoes Wittig olefination with p-methylbenzyltriphenylphosphonium bromide, followed by catalytic hydrogenation to saturate the aliphatic chain[1].

Experimental Protocol: Synthesis of MePPE Standard

This protocol outlines the self-validating synthesis of Methyl 15-(4-methylphenyl)pentadecanoate (MePPE) from methyl 14-oxotetradecanoate.

Step 1: Ylide Generation

  • Action: Suspend p-methylbenzyltriphenylphosphonium bromide (1.23 mmol) in anhydrous THF (20 mL) under argon at 0 °C. Dropwise, add 1.7 M tBuOK (1.2 mmol).

  • Causality: The strong base deprotonates the phosphonium salt to form the active ylide. The 0 °C temperature prevents ylide degradation and controls the exothermic nature of the reaction. A distinct color change (typically deep orange/red) acts as a self-validating visual indicator of successful ylide formation.

Step 2: Aldehyde Addition (Wittig Olefination)

  • Action: Dissolve methyl 14-oxotetradecanoate (0.78 mmol) in THF (10 mL) and add dropwise to the ylide solution over 5 minutes. Stir at 0 °C for 2 hours, then warm to room temperature for 3 hours[1].

  • Causality: Dropwise addition prevents homocoupling or aldol condensation of the aldehyde. The fading of the orange ylide color serves as a visual indicator of reaction progress.

  • Workup: Quench with 1 M HCl to neutralize excess base, preventing unwanted hydrolysis of the methyl ester. Extract with hexane/EtOAc (1:5 v/v).

Step 3: Catalytic Hydrogenation

  • Action: Dissolve the resulting alkene (methyl 15-(4-methylphenyl)pentadec-14-enoate) in EtOAc. Add 10% Pd/C catalyst and stir under an H2 atmosphere for 16 hours[1].

  • Causality: The Wittig reaction yields a mixture of E/Z isomers. Hydrogenation removes this stereochemical complexity, yielding a fully saturated, straight-chain fatty acid analog that correctly mimics natural palmitic acid.

MePPA N1 Methyl 14-oxotetradecanoate N2 Wittig Olefination (p-methylbenzyltriphenylphosphonium) N1->N2 N3 Methyl 15-(4-methylphenyl)pentadec-14-enoate N2->N3 N4 Catalytic Hydrogenation (Pd/C, H2) N3->N4 N5 Methyl 15-(4-methylphenyl)pentadecanoate N4->N5 N6 Stille Cross-Coupling ([11C]CH3I, Pd2(dba)3) N5->N6 via Tin Precursor N7 [11C]MePPA (PET Radiotracer) N6->N7

Caption: Workflow for the synthesis of[11C]MePPA from Methyl 14-oxotetradecanoate.

Quantitative Data & Yield Analysis

To ensure reproducibility and benchmark synthesis efficiency, the following table summarizes the quantitative yields and analytical markers for the key transformations of methyl 14-oxotetradecanoate based on validated literature[1].

Reaction StepReagents & ConditionsYield (%)Analytical Marker (Rf / Purity)
Oxidation (to Aldehyde)PCC, CH2Cl2, RT, 3h62%Rf = 0.41 (EtOAc/Hexane 1:9)
Wittig Olefination tBuOK, THF, 0 °C to RT, 5h45%Rf = 0.33 (Hexane/EtOAc 12:1)
Hydrogenation Pd/C, H2, EtOAc, RT, 16h79%Rf = 0.36 (EtOAc/Hexane 1:20)
11C-Radiolabeling [11C]CH3I, Pd2(dba)3, DMF, 80 °C, 10 min73 ± 2.8%Radiochemical Purity >99%

Application: Macrocyclic Ketone Synthesis

Beyond radiotracers, methyl 14-oxotetradecanoate is a vital intermediate in the synthesis of macrocyclic compounds like (R,S)-muscone (3-methylcyclopentadecanone), a major component of natural musk[2]. In this workflow, the terminal aldehyde is protected as an acetal, while the ester undergoes reaction with dimethyl methylphosphonate (DMMP). Following deprotection, an intramolecular Emmons-Horner reaction yields the macrocyclic skeleton[3].

Causality: The spatial separation of the functional groups across a 14-carbon aliphatic chain provides the ideal geometry for macrocyclization. When performed under high-dilution conditions, this specific chain length minimizes intermolecular side reactions (polymerization) in favor of the desired intramolecular ring closure.

Conclusion

Methyl 14-oxotetradecanoate stands as a linchpin in advanced fatty acid research. Whether deployed in the synthesis of high-affinity PET radiotracers to study myocardial metabolism or utilized as a backbone for complex macrocyclic lipids, its orthogonal bifunctionality allows researchers to execute precise, high-yield molecular architectures. By understanding the mechanistic causality behind its reactivity, scientists can effectively harness this molecule to expand the frontiers of lipid-based drug development and metabolic imaging.

References

  • [1] Al-Momani, L., et al. "Synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction." ResearchGate. 1

  • [3] Lyu, Y., & Ishida, H. "Undecylenic Acid: A Valuable and Physiologically Active Renewable Building Block from Castor Oil." ResearchGate. 3

  • [2] Mhaskar, S., & Subbarao, R. "Synthesis of (R,S)-muscone from 10-undecenoic acid." Academia.edu. 2

Sources

Foundational

An In-Depth Technical Guide on the Toxicity and Safety of Methyl 14-oxotetradecanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 14-oxotetradecanoate is a keto-fatty acid methyl ester with potential applications in various research and development sectors, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 14-oxotetradecanoate is a keto-fatty acid methyl ester with potential applications in various research and development sectors, including pharmaceuticals and material sciences. As with any novel chemical entity, a thorough understanding of its toxicological profile and safe handling requirements is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known and extrapolated toxicity and safety data for Methyl 14-oxotetradecanoate. Due to the limited direct toxicological data on this specific compound, this guide synthesizes information from structurally similar long-chain fatty acid esters to provide a robust framework for risk assessment and safe handling.

Physicochemical Properties and Toxicological Profile

PropertyEstimated Value/InformationSource/Rationale
Molecular Formula C15H28O3Calculation
Molecular Weight 256.38 g/mol Calculation[1]
Appearance Likely a solid or liquid at room temperatureBased on similar long-chain fatty acid esters[2][3]
Solubility Insoluble in water, soluble in organic solventsGeneral characteristic of long-chain fatty acid esters[4]
LogP (Octanol/Water Partition Coefficient) Estimated to be > 5High lipophilicity is expected, similar to other long-chain fatty acid esters[1]

Toxicological Summary (Extrapolated)

Direct toxicological studies on Methyl 14-oxotetradecanoate are not publicly available. The following summary is based on the toxicological profiles of structurally related long-chain fatty acid esters, such as methyl tetradecanoate and other fatty acid methyl esters (FAMEs).

  • Acute Toxicity: Long-chain fatty acid esters generally exhibit low acute oral and dermal toxicity.[5] For a related compound, tetradecanoic acid methyl ester sodium salt, the acute oral LD50 in rats was determined to be 1000 mg/kg for males and 500 mg/kg for females.[6]

  • Skin Corrosion/Irritation: While some fatty acids and their salts can cause skin irritation, many fatty acid esters are not considered to be skin irritants.[5][7] However, without specific data, it is prudent to handle Methyl 14-oxotetradecanoate as a potential mild skin irritant.[2][8]

  • Serious Eye Damage/Irritation: Similar to skin irritation, the potential for eye irritation exists. Some related compounds are classified as causing serious eye damage.[2] Therefore, appropriate eye protection should be worn.

  • Respiratory or Skin Sensitization: There is a low expectation of skin sensitization for many fatty acid esters.[5] However, the potential for respiratory irritation should not be dismissed, especially if the compound is aerosolized.

  • Germ Cell Mutagenicity: Fatty acid esters are not generally considered to be mutagenic.[6]

  • Carcinogenicity: There is no data to suggest that Methyl 14-oxotetradecanoate or its close analogs are carcinogenic.[9]

  • Reproductive Toxicity: Studies on related compounds have not indicated significant reproductive toxicity.[6]

Hazard Identification and Safety Precautions

Based on the extrapolated toxicological profile, the following hazard classifications and precautionary measures are recommended.

GHS Hazard Statements (Anticipated):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H411: Toxic to aquatic life with long lasting effects.[10][11]

Precautionary Statements:

  • P264: Wash hands and exposed skin thoroughly after handling.[1]

  • P273: Avoid release to the environment.[1][10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P391: Collect spillage.[10]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][10]

Workflow for Handling and Safety Assessment

Caption: A general workflow for the safe handling and assessment of chemical compounds like Methyl 14-oxotetradecanoate.

Experimental Protocols for Toxicological Assessment

To address the data gap for Methyl 14-oxotetradecanoate, the following in vitro assays are recommended. These protocols are based on established methods for assessing the toxicity of chemical compounds.[12][13]

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Objective: To determine the concentration of Methyl 14-oxotetradecanoate that reduces the viability of a cultured cell line by 50% (IC50).

Materials:

  • Human keratinocytes (HaCaT) or other relevant cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Methyl 14-oxotetradecanoate

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of Methyl 14-oxotetradecanoate in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Protocol 2: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method provides an in vitro procedure for the hazard identification of irritant chemicals.[15][16] It utilizes a reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper human skin.[15][16]

Objective: To determine the skin irritation potential of Methyl 14-oxotetradecanoate.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, KeraSkin)[17]

  • Assay medium

  • Methyl 14-oxotetradecanoate

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., Phosphate-Buffered Saline)

  • MTT solution

  • Isopropanol

  • 24-well plates

Procedure:

  • Tissue Equilibration: Place the RhE tissues in 24-well plates with assay medium and equilibrate overnight.

  • Compound Application: Apply 25 µL of Methyl 14-oxotetradecanoate directly to the surface of the RhE tissue. Apply the positive and negative controls to separate tissues.

  • Exposure: Incubate for 60 minutes at 37°C and 5% CO2.

  • Rinsing: Thoroughly rinse the tissues with PBS to remove the test chemical.

  • Post-incubation: Transfer the tissues to fresh medium and incubate for 42 hours.

  • MTT Viability Assay: Transfer the tissues to a 24-well plate containing MTT solution and incubate for 3 hours.

  • Formazan Extraction: Transfer the tissues to a new 24-well plate and add isopropanol to each well to extract the formazan.

  • Data Acquisition: Measure the optical density of the formazan extract at 570 nm.

  • Data Analysis: Calculate the mean tissue viability for the test chemical relative to the negative control. A mean viability of ≤ 50% indicates the chemical is an irritant.[16]

First-Aid and Emergency Procedures

In the event of exposure or a spill, follow these procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[18][19]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[8][18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18][20]

  • Spill Response: Evacuate the area. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[10][20]

Decision Tree for Chemical Spill Response

Spill_Response_Decision_Tree A Chemical Spill Occurs B Is the spill large or in a public area? A->B C Evacuate the area and call emergency services B->C Yes D Are you trained and equipped to handle the spill? B->D No E Alert supervisor and contain the spill if safe to do so D->E No F Wear appropriate PPE D->F Yes G Contain the spill with absorbent material F->G H Collect absorbed material into a labeled waste container G->H I Decontaminate the area H->I J Dispose of waste according to regulations I->J

Caption: A decision tree for responding to a chemical spill in a laboratory setting.

Conclusion

While specific toxicological data for Methyl 14-oxotetradecanoate is currently lacking, a conservative approach to its handling is warranted based on the known properties of similar long-chain fatty acid esters. This guide provides a framework for risk assessment, safe handling, and preliminary toxicological evaluation. It is imperative that researchers and drug development professionals adhere to these guidelines and consider conducting the recommended in vitro assays to generate specific data for this compound. As with all chemicals, a culture of safety and adherence to established protocols are the cornerstones of responsible research.

References

  • Korea's alternative skin-irritation test methods become OECD guideline - KBR. (2021, May 4). Retrieved from [Link]

  • OECD. (2013). Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link]

  • OECD. (2020). Test Guideline No. 439 In Vitro Skin Irritation. Retrieved from [Link]

  • OECD. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

  • Dermatest. OECD 439 – Skin irritation testing. Retrieved from [Link]

  • Vinken, M. (2018). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 92(1), 105-112. Retrieved from [Link]

  • Food and Chemical Toxicology. (2024). Toxicological evaluation of a fish oil concentrate containing Very Long Chain Fatty Acids. Food and Chemical Toxicology, 186, 114518. Retrieved from [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Molecular Nutrition & Food Research. (2011). Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food. Molecular Nutrition & Food Research, 55(4), 509-521. Retrieved from [Link]

  • DTIC. (n.d.). In Vitro Methods To Measure Toxicity Of Chemicals. Retrieved from [Link]

  • Chemsrc. (2025). methyl-14-oxooctadecanoate | CAS#:2380-29-2. Retrieved from [Link]

  • PubChem. Methyl 3-oxotetradecanoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - PEF Fatty Acid Esters. Retrieved from [Link]

  • Journal of Health Science. (2005). Toxicity studies of tetradecanoic acid, 2-sulfo-, 1-methylester, sodium salt (C14-MES). Journal of Health Science, 51(6), 754-758. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2022). Safety Assessment of Fatty Ester End-Capped Alkoxylates as Used in Cosmetics. Retrieved from [Link]

  • PubChem. Methyl 14-hydroxytetradecanoate. Retrieved from [Link]

  • NextSDS. Methyl 14-oxopentadecanoate — Chemical Substance Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl tetradecanoate (CAS 124-10-7). Retrieved from [Link]

  • National Institute of Standards and Technology. Methyl tetradecanoate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. Retrieved from [Link]

  • PubChem. Methyl 14-methylpentadecanoate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step chemical synthesis protocol for Methyl 14-oxotetradecanoate

Application Note: High-Yield Synthesis of Methyl 14-oxotetradecanoate via Swern Oxidation Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis of Methyl 14-oxotetradecanoate via Swern Oxidation

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Methyl 14-oxotetradecanoate is a highly versatile bifunctional aliphatic building block, featuring a terminal aldehyde and a methyl ester. In drug development and complex organic synthesis, it serves as a critical intermediate. Notably, it is a primary precursor in the total synthesis of macrocyclic musks such as (R,S)-muscone [1] and is utilized in the synthesis of radiolabeled fatty acid analogues like 15-(4-[11C]methylphenyl)pentadecanoic acid ([11C]MePPA) for PET imaging of lipid metabolism [2].

The primary synthetic challenge in generating long-chain terminal aldehydes like methyl 14-oxotetradecanoate is preventing the over-oxidation of the primary alcohol precursor (methyl 14-hydroxytetradecanoate) into a carboxylic acid. To achieve high fidelity and yield, the Swern Oxidation is the premier methodological choice [3]. By utilizing "activated" dimethyl sulfoxide (DMSO), this protocol ensures a mild, highly selective conversion that tolerates the existing ester functionality without risking further oxidation [4].

Mechanistic Pathway & Workflow

As an Application Scientist, it is critical to understand that the Swern oxidation is not merely a reagent mixture, but a precisely timed cascade of reactive intermediates.

  • Activation: Oxalyl chloride reacts with DMSO at cryogenic temperatures (-78 °C) to form the highly electrophilic chlorodimethylsulfonium chloride.

  • Substrate Capture: The primary alcohol of methyl 14-hydroxytetradecanoate attacks the sulfonium ion, displacing chloride to form an alkoxysulfonium intermediate.

  • Ylide Formation & Elimination: The addition of a non-nucleophilic base (Triethylamine) deprotonates the intermediate to form a sulfur ylide. As the reaction warms, an intramolecular syn-β-elimination occurs, yielding the target aldehyde and dimethyl sulfide (DMS).

G A Oxalyl Chloride + DMSO (-78 °C, DCM) B Activated DMSO (Chlorodimethylsulfonium) A->B - CO, - CO2 D Alkoxysulfonium Intermediate B->D C Methyl 14-hydroxytetradecanoate (Substrate Addition) C->D - HCl F Sulfur Ylide Formation D->F E Triethylamine (TEA) (Base Addition) E->F Deprotonation G Intramolecular syn-β-elimination (Warm to RT) F->G H Methyl 14-oxotetradecanoate (Target Aldehyde) G->H - Dimethyl Sulfide (DMS)

Reaction mechanism and workflow for the Swern oxidation of Methyl 14-hydroxytetradecanoate.

Stoichiometry and Reagent Data

The following table outlines the optimized stoichiometric ratios required to drive the reaction to completion while minimizing the formation of methylthiomethyl ether side-products.

Reagent / MaterialMW ( g/mol )EquivalentsAmountOperational Role
Methyl 14-hydroxytetradecanoate 258.401.002.58 g (10.0 mmol)Primary Substrate
Oxalyl Chloride 126.931.201.03 mL (12.0 mmol)DMSO Activator
Dimethyl Sulfoxide (DMSO) 78.132.401.70 mL (24.0 mmol)Oxidant Source
Triethylamine (TEA) 101.195.006.97 mL (50.0 mmol)Deprotonating Base
Dichloromethane (DCM) 84.93Solvent50.0 mLReaction Medium (Anhydrous)

Step-by-Step Experimental Protocol

Note: This procedure must be conducted in a certified fume hood due to the generation of carbon monoxide (CO) and dimethyl sulfide (DMS), a highly odorous byproduct.

Phase 1: Preparation of Activated DMSO

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a pressure-equalizing dropping funnel.

  • Add 30 mL of anhydrous DCM and 1.03 mL of oxalyl chloride to the flask.

  • Submerge the flask in a dry ice/acetone bath to bring the internal temperature to exactly -78 °C.

  • Dilute 1.70 mL of anhydrous DMSO in 5 mL of DCM. Add this solution dropwise to the flask over 10 minutes.

    • Causality Insight: The reaction between DMSO and oxalyl chloride is highly exothermic and evolves gas. Maintaining -78 °C is critical; if the temperature rises above -60 °C, the activated chlorodimethylsulfonium chloride will prematurely decompose into chloromethyl methyl sulfide, destroying the oxidizing agent and ruining the yield [3].

Phase 2: Substrate Addition 5. Stir the activated DMSO solution for 15 minutes at -78 °C. 6. Dissolve 2.58 g of methyl 14-hydroxytetradecanoate in 10 mL of anhydrous DCM. 7. Add the substrate solution dropwise via the dropping funnel over 15 minutes. 8. Allow the mixture to stir for an additional 45 minutes at -78 °C.

  • Causality Insight: This extended stirring time ensures the complete nucleophilic attack of the primary alcohol onto the activated sulfur species, fully converting the substrate into the alkoxysulfonium intermediate before any base is introduced.

Phase 3: Ylide Formation and Elimination 9. Add 6.97 mL of anhydrous TEA dropwise over 10 minutes. 10. Stir for 15 minutes at -78 °C, then remove the dry ice/acetone bath. 11. Allow the reaction mixture to gradually warm to room temperature (approx. 20-25 °C) over 1 hour.

  • Causality Insight: TEA deprotonates the intermediate to form the sulfur ylide. However, the crucial syn-β-elimination that cleaves the sulfur-oxygen bond to form the aldehyde double bond requires thermal energy. Warming the flask drives this final step to completion, marked by the distinct odor of DMS [4].

Phase 4: Quenching and Workup 12. Quench the reaction by adding 30 mL of distilled water. Transfer the biphasic mixture to a separatory funnel. 13. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers. 14. Wash the combined organic phase sequentially with:

  • 1M HCl (30 mL) – Removes excess TEA and triethylammonium salts.
  • Saturated NaHCO₃ (30 mL) – Neutralizes residual acid.
  • Brine (30 mL) – Dries the organic layer by drawing out dissolved water.
  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 5: Purification 16. Purify the crude pale-yellow oil via flash column chromatography on silica gel, using a gradient eluent of Hexane/Ethyl Acetate (9:1 v/v). 17. Expected Yield: 2.25 - 2.35 g (88 - 92%) of methyl 14-oxotetradecanoate as a colorless oil.

References

  • Mhaskar, S., & Subbarao, R. (1992). Synthesis of (R,S)-muscone from 10-undecenoic acid. Journal of the American Oil Chemists' Society. URL: [Link]

  • Al-Momani, L., et al. (2006). Synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. Applied Radiation and Isotopes. URL: [Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. URL: [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Methyl 14-oxotetradecanoate

Welcome to the technical support center for the HPLC separation of Methyl 14-oxotetradecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC separation of Methyl 14-oxotetradecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for developing and troubleshooting your chromatographic methods. Here, we move beyond generic protocols to explain the "why" behind the "how," empowering you to make informed decisions for robust and reliable separations.

Introduction: The Challenge of Analyzing Long-Chain Keto Esters

Methyl 14-oxotetradecanoate is a long-chain fatty acid methyl ester (FAME) with a ketone group at the 14th position. This structure presents a few key challenges for HPLC analysis:

  • Lack of a Strong Chromophore: The isolated ketone and ester functional groups do not absorb strongly in the UV-Vis spectrum, making sensitive detection difficult.[1][2][3]

  • High Hydrophobicity: The long alkyl chain dictates that the molecule is non-polar, requiring careful selection of reversed-phase conditions to achieve adequate retention and resolution.

  • Potential for Complex Sample Matrices: Biological or synthetic samples may contain a variety of other lipids and FAMEs, necessitating a highly selective method to isolate the target analyte.[4][5][6]

This guide will provide a comprehensive framework for addressing these challenges, from initial method development to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when starting your work with Methyl 14-oxotetradecanoate.

Q1: Can I detect Methyl 14-oxotetradecanoate directly with a UV detector?

A1: Direct UV detection is challenging. The n→π* electronic transition of the ketone group results in a weak absorbance in the 270-300 nm range.[3] While some FAMEs can be detected at very low wavelengths (around 205 nm), this approach often suffers from low sensitivity and is prone to interference from solvents and other molecules that absorb in this region. For quantitative analysis, especially at low concentrations, direct UV detection is not recommended.

Q2: If direct UV detection is not ideal, what are my options?

A2: There are two primary strategies to enhance detection:

  • Derivatization: This is the most common approach. Reacting the ketone group with a derivatizing agent that has a strong chromophore will significantly improve detection sensitivity. 2,4-dinitrophenylhydrazine (DNPH) is a widely used reagent for this purpose, producing a derivative that can be easily detected at approximately 360 nm.[7][8]

  • Alternative Detectors: If derivatization is not desirable, other detectors can be used:

    • Mass Spectrometry (MS): Provides high sensitivity and selectivity, and gives mass information for compound identification.

    • Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes, but it can have a non-linear response.

    • Charged Aerosol Detector (CAD): Another universal detector that offers a more uniform response than ELSD.

Q3: Should I use reversed-phase or normal-phase HPLC?

A3: The choice depends on your separation goals:

  • Reversed-Phase (RP) HPLC: This is the most common and generally recommended starting point for separating FAMEs. Separation is based on hydrophobicity, with longer chains and fewer polar groups leading to longer retention. A C18 column is a standard choice.

  • Normal-Phase (NP) HPLC: This mode separates compounds based on polarity. It is particularly useful for separating different lipid classes (e.g., FAMEs from di- and triglycerides) or for isolating compounds with polar functional groups from a non-polar matrix.[9][10][11][12][13]

Q4: What are the best starting solvents for my mobile phase?

A4:

  • For Reversed-Phase: A mixture of acetonitrile and water is the most common mobile phase for separating FAME derivatives.[7][8][14] Methanol can also be used in place of acetonitrile. A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration, will be necessary to elute the highly retained Methyl 14-oxotetradecanoate.

  • For Normal-Phase: A typical mobile phase would consist of a non-polar solvent like hexane with a more polar modifier such as isopropanol or ethyl acetate.

Experimental Protocols

Protocol 1: DNPH Derivatization of Methyl 14-oxotetradecanoate

This protocol describes the pre-column derivatization of your analyte to enhance UV detection.

Materials:

  • Methyl 14-oxotetradecanoate standard or sample extract

  • 2,4-dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with a small amount of acid catalyst like sulfuric acid)

  • Acetonitrile (HPLC grade)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dissolve a known amount of your standard or dried sample extract in a small volume of acetonitrile in a clean vial.

  • Derivatization Reaction: Add an excess of the DNPH reagent to your sample vial. The exact volume will depend on the concentration of your sample and the DNPH reagent. A molar excess of DNPH is required to drive the reaction to completion.

  • Incubation: Cap the vial tightly, vortex briefly, and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The optimal time and temperature should be determined experimentally.

  • Cooling and Dilution: After incubation, allow the vial to cool to room temperature. Dilute the sample with the initial mobile phase composition to an appropriate concentration for HPLC analysis.

  • Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can compromise resolution and lead to inaccurate quantification. The following diagram outlines a logical approach to troubleshooting these issues.

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: No Peak or Very Small Peak for Derivatized Sample

If you are not seeing the expected peak after derivatization, consider the following:

Troubleshooting Steps:

  • Verify Derivatization Reaction Conditions:

    • Acid Catalyst: The reaction between a ketone and DNPH is acid-catalyzed. Ensure your DNPH reagent contains an appropriate amount of acid.[15]

    • Reaction Time and Temperature: The derivatization of sterically hindered or less reactive ketones can be slow. Try increasing the reaction time or temperature.[15]

    • Reagent Quality: Ensure your DNPH reagent has not degraded. It is best to use a freshly prepared solution.

  • Check for Excess Unreacted DNPH: A large excess of unreacted DNPH can co-elute with your derivatized analyte, potentially obscuring the peak. It may be necessary to perform a sample cleanup step after derivatization to remove excess reagent. Solid-phase extraction (SPE) can be effective for this.[16]

  • Confirm HPLC Conditions:

    • Detection Wavelength: Ensure your UV detector is set to the correct wavelength for the DNPH derivative (approximately 360 nm).

    • Mobile Phase Gradient: Your gradient may be too steep, causing the analyte to elute too quickly and result in a very broad, small peak. Try a shallower gradient.

Issue 3: Retention Time Drifting

Inconsistent retention times can make peak identification and quantification unreliable.

Troubleshooting Steps:

  • Mobile Phase Preparation:

    • Fresh Solvents: Always use freshly prepared HPLC-grade solvents.

    • Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from forming in the pump.

    • pH Stability: If you are using a buffered mobile phase, ensure the buffer has sufficient capacity and is within its effective pH range.

  • Column Equilibration: Before starting a sequence of runs, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important for gradient methods.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

  • Column Contamination: Over time, contaminants from your samples can build up on the column, leading to changes in retention. Implement a regular column flushing and cleaning protocol.

Mobile Phase Optimization

The key to a good separation is a well-optimized mobile phase. The following table provides a starting point for optimizing a reversed-phase separation of DNPH-derivatized Methyl 14-oxotetradecanoate.

ParameterCondition 1 (Starting Point)Condition 2 (Increased Retention)Condition 3 (Decreased Retention)Rationale
Mobile Phase A WaterWaterWaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrileThe organic modifier.
Gradient 50-95% B over 20 min40-90% B over 25 min60-100% B over 15 minAdjusting the gradient slope and initial/final organic content is the primary way to control retention and resolution.[17][18]
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minCan be adjusted to shorten run times, but may impact resolution.
Temperature 30°C25°C35°CHigher temperatures decrease solvent viscosity and can improve peak shape, but may also reduce retention.

The Impact of the 14-Oxo Group on Retention:

In a reversed-phase system, the ketone group on Methyl 14-oxotetradecanoate makes it slightly more polar than its non-keto analog, methyl tetradecanoate. This will result in a shorter retention time for the keto-ester compared to the corresponding saturated FAME of the same chain length. When developing your gradient, be aware that other non-polar FAMEs in your sample may be more strongly retained.

The following diagram illustrates the logical flow for developing and optimizing your HPLC method.

Caption: HPLC method development workflow.

By systematically addressing these common issues and understanding the principles behind the separation, you can develop a robust and reliable HPLC method for the analysis of Methyl 14-oxotetradecanoate.

References

  • Creative Proteomics. (n.d.). Sample Preparation in Lipidomics: Methodological Foundations.
  • Separation Science. (n.d.). Sample Preparation for Fatty and Complex Food Matrices.
  • Chemetrix. (n.d.). Complex Matrices: Minimizing Lipids, Maximizing Recovery.
  • PubMed. (2020, May 15). Normal phase HPLC method for combined separation of both polar and neutral lipid classes with application to lipid metabolic flux. Retrieved from [Link]

  • Taylor & Francis Online. (2007, June 20). HPLC Separation of Acyl Lipid Classes. Retrieved from [Link]

  • MDPI. (2024, February 13). Recent Analytical Methodologies in Lipid Analysis. Retrieved from [Link]

  • ResearchGate. (2025, November 25). Sample Preparation for LC‐MS Bioanalysis of Lipids. Retrieved from [Link]

  • PMC. (n.d.). Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. Retrieved from [Link]

  • Chromatography Forum. (2023, March 21). Can't get Acetone to react with DNPH. Retrieved from [Link]

  • J-Stage. (n.d.). A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. Retrieved from [Link]

  • ResearchGate. (n.d.). The near-UV absorption cross sections for several ketones. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Rapid Analysis of 2,4-DNPH-Derivatized Aldehydes and Ketones Using the Prominence-i with a Shimpack XR-ODS Column. Retrieved from [Link]

  • ScienceDirect. (2016, May 3). Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

  • Copernicus Meetings. (n.d.). UV absorption spectrum and photolysis quantum yield for methyl-ethyl-ketone. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • SlideShare. (n.d.). Mechanisms of retention in HPLC. Retrieved from [Link]

  • Farmacia. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phases. Retrieved from [Link]

  • Wiley Online Library. (2022, December 12). Determination of double bond positions in methyl ketones by gas chromatography–mass spectrometry using dimethyl disulfide derivatives. Retrieved from [Link]

  • MDPI. (2025, March 15). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Science.gov. (n.d.). precolumn derivation hplc: Topics by Science.gov. Retrieved from [Link]

  • Chromatography Forum. (2013, February 12). HPLC method development for aldehydes and ketones. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Methyl 14-oxotetradecanoate MS/MS Spectra

Welcome to the technical support center for the analysis of Methyl 14-oxotetradecanoate via tandem mass spectrometry (MS/MS). This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Methyl 14-oxotetradecanoate via tandem mass spectrometry (MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to reduce background noise, enhance signal-to-noise ratios, and obtain high-quality, reproducible MS/MS spectra for this important oxo-fatty acid methyl ester.

Introduction

Methyl 14-oxotetradecanoate is a keto-derivative of a C14 fatty acid methyl ester. Its analysis by MS/MS can be challenging due to its susceptibility to certain fragmentation pathways and the potential for significant background noise from various sources. This guide provides a systematic approach to identifying and mitigating these issues, ensuring the integrity and sensitivity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: I am observing a high baseline in my MS/MS spectra for Methyl 14-oxotetradecanoate. What are the most common causes?

A1: A high baseline, or chemical noise, can originate from several sources. The most common culprits include contaminated solvents or mobile phase additives, plasticizers leaching from tubing and containers, residual detergents, and carryover from previous injections. It is also possible that you are observing in-source fragmentation of your analyte, which can be mistaken for background noise.

Q2: What are some typical background ions I should look out for in positive electrospray ionization (ESI) mode?

A2: Common background ions in positive ESI mode often include plasticizers like phthalates (e.g., m/z 149, 167, 279), slip agents such as oleamide and stearamide (e.g., m/z 282, 284), and polysiloxanes from various sources. You may also see clusters of solvent molecules or adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).

Q3: Can my sample preparation method contribute to background noise?

A3: Absolutely. Incomplete removal of the sample matrix, introduction of contaminants from collection tubes or extraction solvents, and sample degradation can all contribute to a noisy baseline. For oxo-fatty acids, it is crucial to use a sample preparation method that effectively removes phospholipids and triglycerides, which can be major sources of interference.

Q4: How can I differentiate between true background noise and low-level fragments of my analyte?

A4: This requires an understanding of the expected fragmentation pattern of Methyl 14-oxotetradecanoate. Key fragmentations for keto-esters often involve cleavages alpha to the carbonyl group and McLafferty rearrangements. By predicting these fragments, you can create a more targeted inclusion list for your MS/MS method and more accurately identify true background ions.

Troubleshooting Guide

Systematic Approach to Noise Reduction

A logical and systematic approach is crucial for efficiently identifying and resolving the source of background noise. The following workflow provides a step-by-step guide to troubleshooting.

Caption: A systematic workflow for troubleshooting high background noise.

Part 1: Sample Preparation and Handling

Proper sample preparation is the first line of defense against background noise and is critical for achieving high sensitivity and reproducibility.[1]

Issue: Contamination from Sample Collection and Storage

  • Causality: Plasticizers, such as phthalates and adipates, are common contaminants that can leach from plastic collection tubes and storage containers. These compounds ionize readily and can create significant background interference.

  • Solution:

    • Whenever possible, use glass or polypropylene tubes for sample collection and storage.

    • If plasticware is unavoidable, pre-rinse it with a high-purity organic solvent (e.g., LC-MS grade methanol or acetonitrile) to remove surface contaminants.

    • Minimize the contact time of organic solvents with plastic components.

Issue: Inefficient Removal of Matrix Components

  • Causality: Biological matrices are complex and contain high concentrations of lipids, such as phospholipids and triglycerides, that can cause ion suppression and contribute to background noise. Oxylipins, including oxo-fatty acids, are often present at much lower concentrations.[2]

  • Solution: Solid-Phase Extraction (SPE) Protocol

    Solid-phase extraction is a highly effective technique for cleaning up complex biological samples and concentrating the analytes of interest.

    Protocol:

    • Conditioning: Condition a C18 SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of LC-MS grade water.

    • Sample Loading: Acidify your sample (e.g., plasma, tissue homogenate) to a pH of ~3 with a dilute acid (e.g., 0.1% formic acid) and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences. A subsequent wash with a non-polar solvent like hexane can help remove neutral lipids like triglycerides.[3]

    • Elution: Elute the Methyl 14-oxotetradecanoate and other oxylipins with 1-2 column volumes of a more non-polar solvent, such as ethyl acetate or methyl formate.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

Part 2: LC System and Mobile Phase Optimization

The liquid chromatography system is a common source of background noise.

Issue: Contaminated Solvents and Additives

  • Causality: The purity of mobile phase components is paramount. HPLC-grade solvents can contain impurities that are not problematic for UV detection but can significantly increase the background in MS.[1] Similarly, additives like formic acid or ammonium acetate can be a source of contamination.

  • Solution:

    • Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives.[4][5]

    • Fresh Preparation: Prepare mobile phases fresh daily and do not top off old solvent bottles, as this can concentrate less volatile impurities.

    • Minimize Additives: Use the lowest concentration of mobile phase additives necessary to achieve good chromatography and ionization.[5]

Issue: Contamination from the LC System

  • Causality: Tubing, fittings, pump seals, and the autosampler can all be sources of contamination. Plastic tubing can leach plasticizers, and biofilm can grow in aqueous mobile phases if left for extended periods.

  • Solution: System Flush Protocol

    A thorough system flush can remove widespread contamination.

    Protocol:

    • Prepare Flushing Solvent: Create a solution of 25% water, 25% acetonitrile, 25% methanol, and 25% isopropanol (all LC-MS grade). Add 0.1% formic acid to this mixture.

    • Flush System: Disconnect the column and place all solvent lines into the flushing solution. Purge each pump line to ensure the new solvent has filled the system.

    • Run Flush Program: Set the pump to flow at a moderate rate (e.g., 0.5 mL/min) for an extended period (several hours to overnight), directing the flow to waste.

    • Re-equilibrate: Replace the flushing solvent with your fresh, high-purity mobile phases and allow the system to equilibrate before reconnecting the column.

Part 3: Mass Spectrometer and Ion Source Optimization

Optimizing the mass spectrometer parameters is crucial for maximizing the signal of your analyte while minimizing background noise.

Issue: In-Source Fragmentation

  • Causality: Methyl 14-oxotetradecanoate, like many lipids, can undergo fragmentation within the ion source before entering the mass analyzer. This "in-source fragmentation" can create ions that are mistaken for background noise or other analytes.[6][7]

  • Solution: Ion Source Parameter Optimization

    Systematically optimizing ion source parameters can minimize in-source fragmentation and enhance the signal of the precursor ion.

    Optimization Workflow:

    • Infuse Analyte: Prepare a standard solution of Methyl 14-oxotetradecanoate and infuse it directly into the mass spectrometer.

    • Adjust Key Parameters: Systematically adjust the following parameters to maximize the signal of the precursor ion while minimizing the appearance of fragment ions in the MS1 spectrum:

      • Capillary/Spray Voltage: Start with a typical value (e.g., 3-4 kV for ESI+) and adjust in small increments.

      • Source Temperature: Higher temperatures can increase desolvation efficiency but also promote fragmentation. Find a balance that provides a stable signal without excessive fragmentation.

      • Gas Flows (Nebulizer, Drying Gas, Cone Gas): These parameters influence droplet formation and desolvation. Optimize them to achieve a stable spray and efficient ion generation. For some low molecular weight analytes, optimizing the cone gas flow can be particularly effective at reducing interfering ions.[8]

Issue: Non-Optimal MS/MS Parameters

  • Causality: The collision energy used for MS/MS is a critical parameter. If it is too low, fragmentation will be inefficient. If it is too high, you may see excessive fragmentation, leading to low-intensity product ions that are difficult to distinguish from noise.

  • Solution: Collision Energy Optimization

    Protocol:

    • Select Precursor Ion: In your MS/MS method, select the protonated molecule ([M+H]⁺) of Methyl 14-oxotetradecanoate as the precursor ion.

    • Ramp Collision Energy: Perform a series of experiments where you ramp the collision energy over a range (e.g., 5-50 eV).

    • Identify Optimal Energy: Examine the resulting product ion spectra to identify the collision energy that produces the most abundant and specific product ions. Select 2-3 of the most intense and specific product ions for your final MRM method.

Predicted Fragmentation of Methyl 14-oxotetradecanoate

Understanding the likely fragmentation pathways is key to developing a robust MS/MS method and for troubleshooting. For Methyl 14-oxotetradecanoate, fragmentation is expected to be influenced by both the methyl ester and the keto group.

G Methyl 14-oxotetradecanoate [M+H]+ Methyl 14-oxotetradecanoate [M+H]+ Fragment A Fragment A Methyl 14-oxotetradecanoate [M+H]+->Fragment A Alpha-cleavage Fragment B Fragment B Methyl 14-oxotetradecanoate [M+H]+->Fragment B McLafferty Rearrangement Fragment C Fragment C Methyl 14-oxotetradecanoate [M+H]+->Fragment C Loss of H2O Fragment D Fragment D Methyl 14-oxotetradecanoate [M+H]+->Fragment D Loss of CH3OH

Caption: Predicted fragmentation pathways for Methyl 14-oxotetradecanoate.

Data Presentation

Table 1: Common Background Ions in Positive ESI-MS

m/z (Da)Compound ClassLikely Source
149.0233PhthalatePlasticizer from tubing, containers, etc.
279.1591Di-n-butyl phthalate (DBP)Plasticizer
391.2843Di(2-ethylhexyl) phthalate (DEHP)Plasticizer
282.2764OleamideSlip agent in polyethylene films
284.2921StearamideSlip agent in polyethylene films
Series of ions separated by 74 DaPolydimethylsiloxanes (PDMS)Silicone-based products, pump oil, septa
Series of ions separated by 44 DaPolyethylene glycols (PEGs)Surfactants, detergents

This table provides a non-exhaustive list. For a more comprehensive list, refer to specialized databases.

Table 2: Recommended Starting LC-MS/MS Parameters for Methyl 14-oxotetradecanoate

ParameterRecommended Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Energy Optimize with a ramp of 10-40 eV

These are starting parameters and should be optimized for your specific instrument and application.

References

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  • Wiley Science Solutions. (2023). Wiley Registry/NIST Mass Spectral Library 2023. Wiley Science Solutions. [Link]

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  • Weldon, S. C., & Wheeler, J. W. (2009). Mass spectra of derivatives of 14-methyloctadecanoic (A, C, E) and 11-icosenoic acids (B, D, F), gas chromatographic retention indices and characteristic mass spectrometric cleavages. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Methyl 14-oxotetradecanoate: Chemical versus Enzymatic Routes

For Researchers, Scientists, and Drug Development Professionals The synthesis of specialty esters like Methyl 14-oxotetradecanoate, a long-chain keto ester with potential applications in various fields, presents a choice...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialty esters like Methyl 14-oxotetradecanoate, a long-chain keto ester with potential applications in various fields, presents a choice between traditional chemical methods and modern enzymatic approaches. This guide provides a comprehensive comparison of these two synthetic strategies, offering insights into their underlying principles, experimental protocols, and performance metrics to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical SynthesisEnzymatic Synthesis
Catalyst Strong acids (e.g., H₂SO₄), oxidizing agents (e.g., Dess-Martin periodinane, oxalyl chloride/DMSO)Lipases, Alcohol Dehydrogenases, P450 Monooxygenases
Reaction Temperature High for esterification (reflux), low for oxidation (-78 °C to room temp)Mild (typically 30-60 °C)
Reaction Time Varies (hours to a day)Can be longer (hours to days)
Yield Generally high, but can be affected by side reactions and purification lossesCan be high (>90%), dependent on enzyme and reaction optimization
Purity of Product May require extensive purification to remove catalysts and byproductsHigh, due to enzyme specificity, often leading to simpler purification
Byproducts Stoichiometric amounts of waste from reagents (e.g., salts, spent oxidants)Minimal, primarily water in esterification
Solvent Often requires anhydrous organic solvents, some of which can be hazardousCan be performed in organic solvents or, increasingly, in solvent-free or aqueous systems
Environmental Impact Use of corrosive acids, toxic and hazardous reagents, and generation of chemical wasteGenerally considered "greener" due to biodegradable catalysts, milder conditions, and less waste
Cost Reagents can be inexpensive, but overall cost can increase with purification and waste disposalEnzymes can have a higher initial cost, but this can be offset by their reusability (immobilization)

Delving Deeper: A Performance Comparison

Chemical Synthesis: The Established Pathway

The chemical synthesis of Methyl 14-oxotetradecanoate is a well-established, albeit often harsh, approach. A common strategy involves a two-step process: the esterification of a suitable precursor followed by oxidation.

A plausible chemical route starts with 14-hydroxytetradecanoic acid. The first step is a Fischer esterification to produce methyl 14-hydroxytetradecanoate. This is typically followed by the oxidation of the terminal hydroxyl group to a ketone. Several oxidation methods are available, with Swern and Dess-Martin oxidations being popular choices for their mildness and high yields.[1][2][3]

Causality Behind Experimental Choices:

  • Esterification: Fischer esterification, using a strong acid catalyst like sulfuric acid, is a classic and cost-effective method for producing esters.[4] The use of excess methanol drives the equilibrium towards the product.

  • Oxidation: The choice of oxidant is critical to avoid side reactions and ensure a high yield of the desired keto ester.

    • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[3][4][5] Its mildness makes it suitable for substrates with sensitive functional groups.

    • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a mild and selective oxidation of alcohols to aldehydes or ketones at room temperature.[1] It is often preferred for its operational simplicity and avoidance of chromium-based reagents.

Enzymatic Synthesis: The "Green" and Selective Alternative

Enzymatic synthesis offers a more sustainable and highly selective route to Methyl 14-oxotetradecanoate, operating under mild conditions and minimizing waste.[6][7] This approach also typically involves a two-step process, mirroring the chemical route but with biocatalysts.

The synthesis can begin with 14-oxotetradecanoic acid, which is then esterified with methanol using a lipase as the catalyst. Alternatively, one could start with methyl 14-hydroxytetradecanoate and employ an enzyme to oxidize the terminal hydroxyl group.

Causality Behind Experimental Choices:

  • Enzymatic Esterification: Lipases are widely used for ester synthesis due to their high efficiency, selectivity, and stability in organic solvents.[8][9] Immobilized lipases, such as Novozym 435 (from Candida antarctica), are particularly advantageous as they can be easily recovered and reused, reducing the overall cost of the process.[10][11]

  • Enzymatic Oxidation: The selective oxidation of the terminal hydroxyl group of a long-chain fatty acid ester is a more challenging step. Potential biocatalysts for this transformation include:

    • Alcohol Dehydrogenases (ADHs): Certain ADHs have shown activity towards long-chain alcohols and diols.[12][13] An ADH with appropriate substrate specificity could be used to oxidize the hydroxyl group of methyl 14-hydroxytetradecanoate.

    • Cytochrome P450 Monooxygenases: These enzymes are known to catalyze the hydroxylation of fatty acids at various positions, including the terminal (ω) position.[6][11][14] A P450 enzyme could potentially be engineered or selected for its ability to further oxidize a terminal hydroxyl group to a ketone.

Experimental Protocols

Chemical Synthesis: A Representative Protocol

Step 1: Fischer Esterification of 14-Hydroxytetradecanoic Acid

  • In a round-bottom flask, dissolve 14-hydroxytetradecanoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the methyl 14-hydroxytetradecanoate with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Step 2: Dess-Martin Oxidation of Methyl 14-hydroxytetradecanoate [1]

  • Dissolve methyl 14-hydroxytetradecanoate in dichloromethane in a round-bottom flask.

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Methyl 14-oxotetradecanoate by flash column chromatography.

Enzymatic Synthesis: A Representative Protocol

Step 1: Lipase-Catalyzed Esterification of 14-Oxotetradecanoic Acid

  • In a screw-capped vial, combine 14-oxotetradecanoic acid and methanol in a suitable organic solvent (e.g., hexane or toluene) or in a solvent-free system.

  • Add an immobilized lipase, such as Novozym 435 (typically 5-10% by weight of the substrates).

  • Incubate the mixture in a shaker at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme for reuse.

  • Evaporate the solvent and purify the Methyl 14-oxotetradecanoate by vacuum distillation or column chromatography.

Step 2: Conceptual Enzymatic Oxidation of Methyl 14-hydroxytetradecanoate

  • In a buffered aqueous solution or a biphasic system, dissolve methyl 14-hydroxytetradecanoate.

  • Add a suitable oxidoreductase, such as an alcohol dehydrogenase or a P450 monooxygenase, along with any necessary cofactors (e.g., NAD⁺ for ADH, NADPH and a reductase system for P450).

  • If using a dehydrogenase, a cofactor regeneration system (e.g., lactate dehydrogenase and pyruvate) may be required to drive the reaction to completion.

  • Incubate the reaction at an optimal temperature and pH for the chosen enzyme.

  • Monitor the formation of Methyl 14-oxotetradecanoate by GC or HPLC.

  • Upon completion, extract the product with an organic solvent.

  • Purify the product using standard chromatographic techniques.

Visualizing the Synthetic Pathways

Chemical_vs_Enzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start 14-Hydroxytetradecanoic Acid chem_ester Methyl 14-hydroxytetradecanoate chem_start->chem_ester Fischer Esterification (H₂SO₄, Methanol, Reflux) chem_product Methyl 14-oxotetradecanoate chem_ester->chem_product Oxidation (e.g., Dess-Martin Periodinane) enz_start_acid 14-Oxotetradecanoic Acid enz_product Methyl 14-oxotetradecanoate enz_start_acid->enz_product Lipase-Catalyzed Esterification (e.g., Novozym 435, Methanol, 40-60°C) enz_start_alcohol Methyl 14-hydroxytetradecanoate enz_start_alcohol->enz_product Enzymatic Oxidation (e.g., ADH or P450, Cofactors, 30-40°C)

Caption: Comparative workflows for chemical and enzymatic synthesis of Methyl 14-oxotetradecanoate.

Conclusion and Future Perspectives

Both chemical and enzymatic routes offer viable pathways for the synthesis of Methyl 14-oxotetradecanoate. The choice between them hinges on the specific requirements of the researcher or organization.

Chemical synthesis provides a well-trodden path with potentially faster reaction times for the oxidation step and often utilizes less expensive reagents. However, it comes with the significant drawbacks of harsh reaction conditions, the use of hazardous materials, and the generation of chemical waste, which can complicate purification and increase environmental and safety concerns.

Enzymatic synthesis , on the other hand, aligns with the principles of green chemistry, offering high selectivity, mild reaction conditions, and reduced environmental impact.[6][7] The high specificity of enzymes can lead to purer products, simplifying downstream processing. While the initial cost of enzymes may be higher, the potential for reuse through immobilization makes this approach economically competitive, especially at a larger scale. The primary challenge in the enzymatic synthesis of Methyl 14-oxotetradecanoate lies in identifying or engineering a highly efficient and stable enzyme for the selective oxidation of the terminal hydroxyl group of the long-chain methyl ester.

For researchers in drug development and other highly regulated fields, the purity and well-defined impurity profile often achievable with enzymatic synthesis can be a significant advantage. As the demand for sustainable and efficient chemical processes grows, the development of robust enzymatic routes for the production of specialty chemicals like Methyl 14-oxotetradecanoate will undoubtedly become increasingly important. Future research will likely focus on enzyme discovery and engineering to create biocatalysts with enhanced activity, stability, and substrate scope for such transformations.

References

  • Dickinson, F. M., & Dack, S. D. (2001). The activity of yeast ADH I and ADH II with long-chain alcohols and diols. Chemical-Biological Interactions, 130-132(1-3), 417–423. [Link]
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  • Gáspari, Z., & Vértessy, B. G. (2023). Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy. ACS Omega, 8(29), 26039–26048. [Link]
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  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
  • Ottone, C., et al. (2018). Enhanced long-chain fatty alcohol oxidation by immobilization of alcohol dehydrogenase from S. cerevisiae. Applied Microbiology and Biotechnology, 102(3), 1169-1180. [Link]
  • Organic Syntheses. (1998). Dess-Martin periodinane. Organic Syntheses, 75, 119. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13245690, Methyl 14-hydroxytetradecanoate. Retrieved from [Link]
  • Warwel, S., & Rüsch gen. Klaas, M. (2002). Biocatalysts for the epoxidation and hydroxylation of fatty acids and fatty alcohols. Fett/Lipid, 104(11), 426-435. [Link]
  • Ghosh, M., et al. (1999). Enzymatic Synthesis of Fatty Alcohol Esters by Alcoholysis. Journal of the American Oil Chemists' Society, 76(4), 451-453. [Link]
  • Biermann, U., et al. (2011). Fatty Acids and their Derivatives as Renewable Platform Molecules for the Chemical Industry. Angewandte Chemie International Edition, 50(17), 3854-3871. [Link]
  • Lee, J. Y., et al. (2025). Multistep Enzymatic Synthesis of Long-Chain α,ω-Dicarboxylic and ω-Hydroxycarboxylic Acids from Renewable Fatty Acids and Plant Oils. ACS Sustainable Chemistry & Engineering. [Link]
  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. [Link]
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Safety & Regulatory Compliance

Safety

Methyl 14-oxotetradecanoate proper disposal procedures

Standard Operating Procedure: Handling, Spill Response, and Disposal of Methyl 14-oxotetradecanoate Operational Rationale & Chemical Profile Methyl 14-oxotetradecanoate is a bifunctional ω -oxo fatty acid methyl ester fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Spill Response, and Disposal of Methyl 14-oxotetradecanoate

Operational Rationale & Chemical Profile

Methyl 14-oxotetradecanoate is a bifunctional ω -oxo fatty acid methyl ester frequently utilized as a critical intermediate in the synthesis of macrocyclic compounds (such as muscone) and complex lipid derivatives[1][2]. The molecule features both a stable ester linkage and a highly reactive terminal aliphatic aldehyde.

From an operational standpoint, this dual functionality presents specific logistical challenges. The terminal aldehyde is highly susceptible to auto-oxidation upon exposure to atmospheric oxygen, which can lead to the formation of unwanted dicarboxylic acid monoesters. Furthermore, environmental regulations strictly dictate the disposal pathways for long-chain aliphatic aldehydes and water-insoluble fatty acid esters, strictly prohibiting conventional drain disposal[3][4].

Table 1: Physicochemical Properties and Operational Implications

Property / HazardValue / SpecificationOperational Implication
Molecular Formula C15H28O3Long aliphatic chain imparts high hydrophobicity.
Molecular Weight 256.38 g/mol [2]Heavy, non-volatile liquid at standard conditions.
Functional Groups Methyl ester, Aliphatic aldehydeSusceptible to oxidation; requires inert atmosphere storage.
Aqueous Solubility InsolubleSpills cannot be cleaned or flushed with water[5].
Drain Disposal Limit Strictly ProhibitedExceeds the 4-carbon limit for aliphatic aldehydes[3][4].

Operational Safety & Handling Protocol

To preserve the chemical integrity of Methyl 14-oxotetradecanoate and ensure operator safety, all handling must be conducted under controlled conditions.

Step-by-Step Methodology: Inert Handling for Synthesis

  • Environmental Control: Conduct all transfers within a certified chemical fume hood. Ensure the sash is positioned at the optimal height to maintain a face velocity of 80–100 fpm.

  • Atmospheric Purging: Connect the reaction flask to a Schlenk line. Apply vacuum and backfill with Argon or Nitrogen ( N2​ ) three times.

    • Causality: Purging removes atmospheric oxygen, preventing the oxidative degradation of the terminal aldehyde moiety into a carboxylic acid.

  • Aseptic Transfer: Using a gas-tight glass syringe, transfer the required volume of the compound into the reaction vessel.

  • Protocol Validation: Observe the inert gas bubbler. A steady, slow bubble rate without fluid backflow confirms positive inert gas pressure, validating that atmospheric oxygen is actively excluded from the system.

  • Storage: Post-use, flush the amber glass source container with Argon, seal tightly with Parafilm, and store at 2–8 °C[6].

Spill Response & Containment Workflow

Because Methyl 14-oxotetradecanoate is a hydrophobic lipid derivative, standard aqueous cleanup methods will only spread the contamination. The following protocol utilizes mechanical absorption.

Step-by-Step Methodology: Spill Containment

  • Isolate & Ventilate: Immediately secure the spill radius. Ensure local exhaust ventilation is operating at maximum capacity to remove any aerosolized organics.

  • Apply Absorbent: Do NOT use water[5]. Apply an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth) starting from the perimeter of the spill and working inward.

    • Causality: Inert absorbents trap the hydrophobic liquid via capillary action without triggering exothermic reactions.

  • Mechanical Recovery: Use non-sparking tools to collect the saturated absorbent. Transfer the material into a chemically resistant, sealable high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wipe the affected surface with a compatible organic solvent (e.g., isopropanol), followed by a mild surfactant wash to break down the remaining lipid film.

  • Protocol Validation: Visually inspect the decontaminated area under bright, direct lighting. The complete absence of a hydrophobic sheen or slickness validates successful decontamination.

Waste Segregation & Disposal Procedures

Environmental Protection Agency (EPA) guidelines and institutional Resource Conservation and Recovery Act (RCRA) compliance protocols strictly prohibit the drain disposal of water-insoluble organic compounds and aliphatic aldehydes containing more than four carbon atoms[3][4].

Step-by-Step Methodology: Waste Routing

  • Liquid Waste Segregation: Collect all unreacted Methyl 14-oxotetradecanoate and associated organic solvent washings into a designated "Non-Halogenated Organic Waste" carboy.

    • Critical Check: If the experimental workflow involved halogenated solvents (e.g., dichloromethane or chloroform), the entire mixture must be routed to a "Halogenated Organic Waste" container.

    • Causality: Mixing non-halogenated and halogenated waste can lead to the formation of highly toxic dioxins during the incineration process[7].

  • Solid Waste Collection: Place all contaminated PPE, Kimwipes, and spill absorbents into a heavy-duty plastic bag explicitly labeled "Solid Hazardous Waste - Organic Contaminated"[6].

  • Documentation: Affix a hazardous waste tag detailing the exact chemical composition and approximate percentages.

  • Final Disposal: Transfer the sealed containers to the facility's central EHS accumulation area. The waste must be slated for EPA-compliant high-temperature incineration, which ensures the complete thermal destruction of the aliphatic chain[8].

  • Protocol Validation: Before sealing the bulk waste carboy, verify the waste log sheet matches the added volume, ensuring an accurate chain of custody for EHS compliance.

Workflow Visualization

G Start Methyl 14-oxotetradecanoate Waste Generated Type Determine Waste Type Start->Type Liquid Liquid Pure/Solvent Mixture Type->Liquid Solid Solid Contaminated (PPE/Absorbent) Type->Solid CheckHalogen Halogenated Solvents Present? Liquid->CheckHalogen SolidWaste Route to Solid Hazardous Waste Solid->SolidWaste NonHal Route to Non-Halogenated Organic Waste CheckHalogen->NonHal No Hal Route to Halogenated Organic Waste CheckHalogen->Hal Yes Incineration EPA-Compliant High-Temperature Incineration NonHal->Incineration Hal->Incineration SolidWaste->Incineration

Fig 1: Decision tree for the segregation and disposal of Methyl 14-oxotetradecanoate waste.

References

  • Undecylenic Acid: A Valuable and Physiologically Active Renewable Building Block from Castor Oil | Request PDF - ResearchGate.
  • (PDF) Synthesis of (R,S)
  • Safety Data Sheet: Fatty acid methyl ester mixture - Carl ROTH. Carl Roth.
  • Safety Data Sheet: Soya bean oil fatty acid methyl ester - Chemos GmbH&Co.KG. Chemos.
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
  • Generalized Methodology for Conducting Industrial Toxicity Reduction Evaluations (TREs). U.S. Environmental Protection Agency (EPA).
  • TRI-CITY DISPOSAL CO. | EPA Superfund Record of Decision. U.S. Environmental Protection Agency (EPA).

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Handling

Personal protective equipment for handling Methyl 14-oxotetradecanoate

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Methyl 14-oxotetradecanoate Introduction Welcome to the definitive safety and operational guide for handling Methyl 14-oxotetradecano...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Methyl 14-oxotetradecanoate

Introduction

Welcome to the definitive safety and operational guide for handling Methyl 14-oxotetradecanoate (CAS: 70219-57-7). This compound is a highly valuable bifunctional building block, frequently synthesized via the radical addition of methyl 10-undecenoate to acrolein[1]. As researchers and drug development professionals, handling novel lipid derivatives requires precision. This guide synthesizes chemical properties with rigorous safety protocols to ensure your laboratory remains incident-free, focusing on the causality behind every safety measure.

Chemical Profiling & Mechanistic Risk Assessment

Methyl 14-oxotetradecanoate is a long-chain fatty acid methyl ester (FAME) featuring a terminal oxo (aldehyde) group.

Mechanistic Insight: While typical FAMEs are generally not classified as acutely toxic, they can cause minor eye irritation and mucous membrane irritation if aerosolized. The unique hazard of Methyl 14-oxotetradecanoate lies in its bifunctionality. The 14-carbon aliphatic tail renders the molecule highly lipophilic, facilitating rapid absorption through compromised skin barriers or inappropriate glove materials. Simultaneously, the terminal aldehyde group is electrophilic; it can undergo nucleophilic attack by primary amines (forming Schiff bases) present in skin proteins, potentially leading to contact dermatitis or sensitization upon prolonged exposure.

Core PPE Requirements (The "Armor")

To mitigate the lipophilic and reactive nature of this compound, the following Personal Protective Equipment (PPE) matrix is mandatory:

  • Hand Protection: Nitrile gloves (minimum thickness: 0.11 mm) are strictly required.

    • Causality: Latex offers poor chemical resistance to non-polar and slightly polar aliphatic esters, allowing rapid permeation. Nitrile provides a robust, cross-linked barrier against lipid-based derivatives. Double-gloving is recommended during large-scale liquid transfers.

  • Eye Protection: ANSI Z87.1 certified chemical splash goggles.

    • Causality: Standard safety glasses are insufficient. Vigorous vortexing or sonication of lipid mixtures can generate micro-aerosols that easily bypass standard glasses, leading to mucous membrane irritation.

  • Body Protection: A knee-length, flame-resistant laboratory coat (e.g., Nomex or 100% cotton) with fitted cuffs.

    • Causality: Synthetic blends (like polyester) must be avoided. In the event of a secondary fire hazard during organic synthesis, synthetic fibers can melt directly into the skin.

  • Respiratory Protection: All handling must be confined to a chemical fume hood to avoid inhalation of vapor or mist[2].

    • Causality: If ventilation is compromised, a half-mask respirator with an organic vapor cartridge (e.g., ABEK1) is necessary to capture aerosolized lipid mists.

Quantitative PPE & Handling Data

The following table summarizes the critical quantitative thresholds for handling this compound safely:

ParameterSpecification / ThresholdRationale
Glove Material Nitrile (≥ 0.11 mm thickness)High resistance to lipophilic aliphatic chains
Fume Hood Face Velocity 0.4 - 0.6 m/sEnsures complete capture of aerosolized lipid mists
Storage Temperature 2°C to 8°C (Short term) / -20°C (Long term)Minimizes thermal degradation and aldehyde oxidation
Spill Cleanup Solvent Isopropanol or Ethyl AcetateEffectively dissolves non-polar lipid residues
Environmental Limit Zero drain dischargeFAMEs must be kept away from drains and ground water

Operational Workflow: Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the current phase is fully verified.

Phase 1: Pre-Operational Verification

  • PPE Donning: Equip Nomex lab coat, ANSI Z87.1 goggles, and double-layered nitrile gloves.

  • Ventilation Check: Verify the chemical fume hood is operational with a face velocity of 0.4–0.6 m/s using the digital monitor.

  • Containment Prep: Place a secondary containment tray (e.g., polyethylene) inside the hood to catch potential micro-spills. Ensure a spill kit (vermiculite and isopropanol) is within arm's reach.

Phase 2: Reagent Handling & Aliquoting

  • Thermal Equilibration: Remove the Methyl 14-oxotetradecanoate vial from cold storage and allow it to equilibrate to room temperature (approx. 30 minutes) in a desiccator. Causality: Opening a cold vial causes ambient moisture condensation, which can hydrolyze the ester linkage over time.

  • Material Transfer: Using a glass or PTFE-coated spatula, carefully transfer the required mass into a borosilicate glass vial. Causality: Avoid standard polystyrene plastics, as prolonged contact with lipophilic esters causes plasticizer leaching, contaminating your assay.

  • Solubilization: Add the appropriate anhydrous organic solvent (e.g., DMSO or ethanol). Vortex gently for 30 seconds.

Phase 3: Post-Operational Decontamination

  • Inert Gas Backfill: Flush the primary chemical vial and the new stock solution vial with an inert gas (Argon or Nitrogen) before sealing. Causality: This displaces oxygen, preventing the auto-oxidation of the terminal aldehyde group into a carboxylic acid.

  • Surface Decontamination: Wipe down the exterior of the vials, spatulas, and the fume hood surface with a 70% isopropanol solution, followed by a dry wipe to remove any residual lipid film.

Disposal and Spill Management

  • Spill Protocol: Do not use water. The lipophilic nature of Methyl 14-oxotetradecanoate makes water ineffective and spreads the hazard. Cover the spill with an inert absorbent (sand or vermiculite). Sweep into a designated solid waste container. Clean the residual film with a solvent like isopropanol or ethyl acetate.

  • Waste Disposal: Dispose of all contaminated consumables and liquid waste as non-halogenated organic solvent waste . Never discharge into the sink; fatty acid esters can saponify or accumulate, leading to severe plumbing blockages and environmental toxicity.

Workflow Visualization

G Start Risk Assessment Methyl 14-oxotetradecanoate PPE PPE Verification (Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Operation (Min 0.5 m/s face velocity) PPE->Hood Handling Chemical Handling & Aliquoting Hood->Handling Spill Spill Protocol (Absorbent + Solvent Wash) Handling->Spill If compromised Disposal Halogen-Free Organic Waste Handling->Disposal Routine Spill->Disposal

Workflow and risk mitigation pathway for handling Methyl 14-oxotetradecanoate.

References

  • Title: Undecylenic Acid: A Valuable and Physiologically Active Renewable Building Block from Castor Oil. Source: ResearchGate. URL: [Link]

  • Title: SAFETY DATA SHEET: Fatty acid methyl ester 8 component mixture. Source: GL Sciences Inc. URL: [Link]

  • Title: Safety Data Sheet: Fatty acid methyl ester mixture. Source: Carl Roth GmbH. URL: [Link]

  • Title: Fatty Acid Methyl Ester (FAME / Biodiesel) Safety Data Sheet. Source: Mercuria Energy Trading. URL: [Link]

Sources

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